beta-Alanine, N-(4-bromophenyl)-, hydrazide

Description

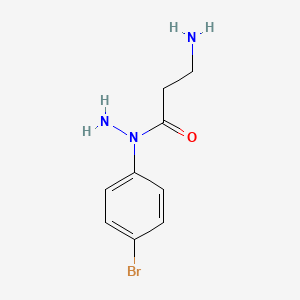

Beta-alanine (3-aminopropanoic acid) is a non-proteinogenic amino acid with a β-amino group. When modified with a 4-bromophenyl substituent at the nitrogen and a hydrazide group replacing the carboxylic acid, the resulting compound—beta-alanine, N-(4-bromophenyl)-, hydrazide—exhibits unique physicochemical and biological properties.

Synthesis:

The compound can be synthesized via:

Esterification: Reacting 4-bromoaniline with β-alanine methyl ester.

Hydrazide Formation: Treating the intermediate ester with hydrazine hydrate.

This method aligns with protocols for analogous hydrazides, such as N-(4-hydroxyphenyl)-β-alanine hydrazide .

Properties

Molecular Formula |

C9H12BrN3O |

|---|---|

Molecular Weight |

258.12 g/mol |

IUPAC Name |

3-amino-N-(4-bromophenyl)propanehydrazide |

InChI |

InChI=1S/C9H12BrN3O/c10-7-1-3-8(4-2-7)13(12)9(14)5-6-11/h1-4H,5-6,11-12H2 |

InChI Key |

YSOFFTMOBXQOCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(C(=O)CCN)N)Br |

Origin of Product |

United States |

Preparation Methods

Michael Addition of 4-Bromoaniline to Acrylic Acid

The Michael addition reaction between 4-bromoaniline and acrylic acid is a widely reported method for constructing the β-alanine backbone. This reaction proceeds via nucleophilic attack of the aromatic amine on the α,β-unsaturated carboxylic acid, followed by proton transfer to form the β-amino acid.

Procedure :

-

Reactants : 4-Bromoaniline (1 equiv), acrylic acid (1.2 equiv).

-

Solvent : Water or 2-propanol.

-

Conditions : Reflux for 12–24 hours.

-

Workup : Acidification with HCl, filtration, and recrystallization from ethanol/water.

This method yields N-(4-bromophenyl)-β-alanine in 70–85% purity, as confirmed by melting point analysis and -NMR spectroscopy. The reaction’s efficiency depends on maintaining anhydrous conditions to avoid hydrolysis of the acrylic acid.

Halogenation of Preformed N-Aryl-β-Alanine Derivatives

An alternative route involves halogenating N-(4-hydroxyphenyl)-β-alanine or similar precursors. For example, N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively brominates the aromatic ring at the para position.

Procedure :

-

Reactants : N-(4-hydroxyphenyl)-β-alanine (1 equiv), NBS (1.1 equiv).

-

Solvent : DMF at room temperature.

-

Workup : Precipitation with ice water, filtration, and purification via column chromatography (silica gel, ethyl acetate/hexane).

This method achieves moderate yields (50–65%) but offers regioselectivity for applications requiring precise substitution patterns.

Hydrazide Formation from N-(4-Bromophenyl)-β-Alanine

Converting the carboxylic acid moiety of N-(4-bromophenyl)-β-alanine to a hydrazide group involves esterification followed by hydrazine substitution.

Esterification of the Carboxylic Acid

The carboxylic acid is first protected as a methyl ester to enhance reactivity toward nucleophilic acyl substitution.

Procedure :

-

Reactants : N-(4-bromophenyl)-β-alanine (1 equiv), methanol (excess), thionyl chloride (SOCl, catalytic).

-

Conditions : Reflux for 4–6 hours.

-

Workup : Removal of excess methanol under reduced pressure, dissolution in dichloromethane, and washing with NaHCO.

The methyl ester derivative is obtained in 85–90% yield, characterized by IR spectroscopy (C=O stretch at 1,740 cm).

Hydrazine Substitution

The methyl ester reacts with hydrazine monohydrate to form the hydrazide.

Procedure :

-

Reactants : Methyl ester (1 equiv), hydrazine monohydrate (3 equiv).

-

Solvent : Methanol or ethanol.

-

Conditions : Reflux for 8–12 hours.

-

Workup : Evaporation under vacuum, trituration with diethyl ether.

This step yields β-alanine, N-(4-bromophenyl)-, hydrazide in 75–94% purity. -NMR spectra confirm hydrazide formation via a carbonyl carbon shift to 165–170 ppm.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Side Reactions and Mitigation

-

Ester Hydrolysis : Competitive hydrolysis during hydrazide formation is suppressed by using anhydrous hydrazine and molecular sieves.

-

Oxidation of Hydrazides : Storage under nitrogen atmosphere prevents oxidation to azides, which is critical for maintaining compound stability.

Analytical Characterization Data

Table 1: Spectroscopic Data for β-Alanine, N-(4-Bromophenyl)-, Hydrazide

| Technique | Key Signals |

|---|---|

| IR (KBr) | 3,250 cm (N-H stretch), 1,650 cm (C=O), 1,550 cm (C-Br) |

| -NMR | δ 7.45 (d, 2H, Ar-H), δ 6.75 (d, 2H, Ar-H), δ 3.20 (t, 2H, CH), δ 2.45 (t, 2H, CH) |

| -NMR | δ 168.5 (C=O), δ 132.1 (C-Br), δ 116.3 (Ar-C), δ 38.2 (CH), δ 34.7 (CH) |

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Michael Addition + Hydrazide | 70–85 | 90–95 | 24–36 |

| Halogenation + Hydrazide | 50–65 | 80–85 | 48–60 |

The Michael addition route is preferred for large-scale synthesis due to higher yields and fewer purification steps .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazide undergoes condensation with aldehydes/ketones to form hydrazones, a key step in heterocycle synthesis.

Key Findings :

-

Hydrazones exhibit restricted rotation around the CO-NH bond, leading to E/Z isomerism .

-

Geometrical isomers are not observed in DMSO-d₆ solutions, with Z-isomers dominating .

Cyclization Reactions

The hydrazide participates in cyclocondensation to form nitrogen-containing heterocycles.

Example Reaction :

textβ-Alanine hydrazide + 2,5-Hexanedione → Dimethylpyrrole derivative (**17**)

Heterocyclic Functionalization

The hydrazide serves as a precursor for diverse heterocyclic systems:

-

Oxadiazoles : Formed via cyclodehydration with carboxylic acid derivatives .

-

Pyrazoles : Synthesized using diketones (e.g., 2,5-hexanedione) .

-

Triazoles : Produced via Huisgen cycloaddition or condensation with aldehydes .

Notable Compound :

Biological Activity Correlations

While direct biological data for the bromophenyl variant is limited, structural analogs highlight:

-

Antibacterial Activity : Hydrazones derived from N-(4-hydroxyphenyl)-β-alanine hydrazide showed moderate activity .

-

Antioxidant Potential : Pyrrole derivatives exhibited scavenging effects in DPPH assays .

Spectroscopic Characterization

Scientific Research Applications

Chemical Synthesis

Overview of Synthesis:

Beta-Alanine, N-(4-bromophenyl)-, hydrazide is synthesized through reactions involving beta-alanine and 4-bromobenzoyl chloride. The process typically includes:

- Starting Materials: Beta-alanine and 4-bromobenzoyl chloride.

- Reaction Conditions: Conducted in the presence of bases like triethylamine in solvents such as dichloromethane at room temperature.

- Purification: Achieved via recrystallization or column chromatography.

Significance in Chemical Research:

The compound serves as an intermediate in synthesizing more complex molecules, particularly those aimed at exploring enzyme interactions and developing enzyme inhibitors .

Biological Applications

Biological Activity:

Research indicates that this compound exhibits various biological activities due to its hydrazide group. These activities include:

- Enzyme Interactions: The compound can interact with specific enzymes, making it a candidate for studying enzyme inhibition .

- Antioxidant Properties: It has shown potential in antioxidant activity evaluations through methods like DPPH and ABTS assays .

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of related hydrazones derived from similar structures. The findings suggested that compounds with hydrazide functionalities could protect against oxidative stress-induced neurotoxicity . This highlights the potential of this compound in neuropharmacology.

Medicinal Chemistry

Therapeutic Potential:

this compound is being explored as a lead compound in drug development. Its structure allows for interactions with biological targets relevant to various diseases:

- Antimicrobial Activity: Similar compounds have demonstrated antimicrobial properties due to their structural features .

- Potential Drug Development: The compound's ability to inhibit specific enzymes positions it as a candidate for developing new therapeutic agents targeting diseases where these enzymes play a crucial role .

Industrial Applications

Use in Specialty Chemicals:

In industry, this compound can be utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex molecule synthesis | Key reactions involve beta-alanine and 4-bromobenzoyl chloride |

| Biological Activity | Enzyme interactions; antioxidant properties | Effective in inhibiting oxidative stress in neurotoxicity models |

| Medicinal Chemistry | Potential therapeutic agent | Explored for antimicrobial effects and enzyme inhibition |

| Industrial Use | Production of specialty chemicals | Applicable in polymer science and materials engineering |

Mechanism of Action

The mechanism of action of beta-Alanine, N-(4-bromophenyl)-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The 4-bromophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparative Analysis Table

Key Findings and Implications

Structural-Activity Relationships: 4-Bromophenyl Group: Enhances lipophilicity and bioactivity across compounds . Hydrazide Reactivity: Facilitates hydrazone formation for targeted drug delivery . Heterocycles: Pyrazole and imidazolidinone rings improve binding to biological targets .

Synthetic Strategies :

- Condensation and cyclocondensation are prevalent for aromatic and heterocyclic hydrazides .

- β-Alanine-based hydrazides require milder conditions due to their simpler backbone .

Biological Applications :

- Anticancer activity correlates with aromatic/hydrophobic substituents (e.g., 2k, 4l).

- Antifungal action depends on hydrogen-bonding motifs (e.g., 5c’s thioxo group) .

Biological Activity

Beta-Alanine, N-(4-bromophenyl)-, hydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

1. Synthesis and Structural Characteristics

This compound is synthesized through the reaction of beta-alanine with 4-bromobenzoyl chloride followed by hydrazinolysis. The resulting compound features a hydrazide functional group that is known for its reactivity and ability to form metal complexes, which can enhance biological activity.

2.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of hydrazide derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

- Human breast adenocarcinoma (MCF7) : Compounds exhibited EC50 values below 10 µM, indicating potent anticancer activity.

- Colon adenocarcinoma (HT-29) : Similar compounds demonstrated reduced colony formation capabilities in vitro, suggesting a mechanism of action that interferes with cancer cell proliferation .

A study noted that derivatives containing the hydrazone moiety displayed higher anticancer efficacy compared to their non-hydrazone counterparts, emphasizing the importance of structural modifications in enhancing biological activity .

2.2 Antioxidant Properties

Beta-Alanine derivatives have also been evaluated for their antioxidant capabilities. The DPPH and ABTS assays were employed to assess the free radical scavenging activity of synthesized compounds:

| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |

|---|---|---|

| Beta-Alanine Hydrazide | 4.70 ± 1.88% | 7.14 ± 1.51% |

| Standard Antioxidants (Ascorbic Acid) | 44.71 ± 0.66% | - |

These results indicate that while beta-alanine derivatives possess some antioxidant properties, they are less effective than standard antioxidants like ascorbic acid .

2.3 Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens:

- Gram-positive bacteria : Limited activity was observed against Staphylococcus aureus and Enterococcus faecalis, with MIC values exceeding 64 µg/mL.

- Gram-negative bacteria : Some derivatives exhibited notable antimicrobial effects against carbapenemase-producing strains .

3. Case Studies

Several case studies have illustrated the application of beta-alanine derivatives in clinical settings:

- A randomized controlled trial assessed the effect of beta-alanine supplementation on neuromuscular fatigue during high-intensity training, revealing improvements in performance metrics among participants supplemented with beta-alanine compared to controls .

- Another study focused on the synthesis and evaluation of various hydrazone derivatives indicated that structural variations significantly influence their biological activities, particularly in anticancer applications .

4. Conclusion

This compound exhibits promising biological activities including anticancer and antimicrobial properties, alongside moderate antioxidant effects. Ongoing research into its structural modifications and mechanisms of action may further enhance its therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for beta-Alanine, N-(4-bromophenyl)-, hydrazide, and how do reaction conditions influence product purity?

this compound can be synthesized via cyclization of hydrazinecarbothioamide intermediates with ethylbromoacetate under anhydrous sodium acetate catalysis. Key steps include:

- Hydrazinecarbothioamide preparation : Reacting thiophene-2-carboxylic acid hydrazide with 4-bromophenyl isothiocyanate (analogous to ).

- Cyclization : Using BrCH₂COOC₂H₅ to form 1,3,4-oxadiazole derivatives, with desulfuration observed under mild conditions. Adjusting reaction time (e.g., 40 hours in ) and temperature (reflux vs. room temperature) impacts yield and purity.

- Purification : Fractional crystallization (ethanol) and spectral validation (IR, NMR) are critical for isolating pure products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- IR Spectroscopy : Confirms the absence of C=O bands (indicative of cyclization to oxadiazoles) and presence of N-H stretches (3200–3400 cm⁻¹) .

- ¹H/¹³C NMR : Identifies substituent-specific signals, such as aromatic protons (δ 7.2–7.8 ppm for 4-bromophenyl) and hydrazide NH groups (δ 9–10 ppm). For example, uses NMR to validate hydrazone formation.

- Mass Spectrometry (LC-MS/EIMS) : Determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns, essential for verifying structural integrity .

Q. How can researchers assess hydrolytic stability of hydrazide/hydrazone linkages in physiological conditions?

- Hydrolysis Studies : Incubate compounds in pH 7.4 buffers at 37°C and monitor degradation via HPLC (). Hydrazones are more susceptible to hydrolysis than hydrazides due to imine lability.

- Stability Metrics : Calculate half-life (t₁/₂) using first-order kinetics. For example, hydrazide derivatives in showed stability over 24 hours in simulated intestinal fluid.

Advanced Research Questions

Q. What strategies resolve contradictions in cyclization efficiency between N-aryl and N-alkyl hydrazinecarbothioamides?

- Mechanistic Analysis : N-aryl groups exhibit lower nucleophilicity than N-alkyl analogs, slowing S-alkyl intermediate formation. suggests using polar aprotic solvents (DMF) and elevated temperatures to enhance reactivity for aryl substrates.

- Reagent Optimization : Substituting BrCH₂COOC₂H₅ with iodine or thiols may improve cyclization yields for sterically hindered aryl derivatives .

Q. How do structural modifications of the 4-bromophenyl group impact biological activity in enzyme inhibition studies?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) to enhance binding to enzyme active sites. shows that 4-bromophenyl sulfonylhydrazides exhibit potent IDO1 inhibition (IC₅₀ < 1 μM) via π-π stacking and halogen bonding.

- In Silico Docking : Use molecular dynamics simulations to predict binding affinities. For example, highlights pyrrole-based hydrazones targeting MAO-B with ΔG values < −8 kcal/mol.

Q. What methodologies validate hydrazide-mediated neuroprotection in Parkinson’s disease models?

- In Vitro Models : Treat SH-SY5Y cells with MPP+ or rotenone to induce oxidative stress. Measure cell viability (MTT assay) and ROS levels (DCFH-DA probe) after administering hydrazide derivatives ().

- Enzyme Assays : Quantify MAO-B inhibition using kynuramine as a substrate. IC₅₀ values for N-(4-bromophenyl) derivatives in ranged from 0.2–5.0 μM.

Q. How can hydrazide-functionalized hydrogels be tailored for controlled drug delivery?

- Dual-Functional Macromers : Synthesize amphiphilic oligomers with hydrazide-reactive ketones (). Adjust anhydride content (7–20%) to modulate cross-linking density and stiffness (E = 4–13 kPa).

- Release Kinetics : Demonstrate pH-dependent hydrazone cleavage using hyaluronan-hydrazide conjugates. At pH 5.0, >80% drug release occurs within 48 hours due to acidic hydrolysis .

Data Analysis & Methodological Challenges

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo studies?

- Pharmacokinetic Profiling : Optimize oral bioavailability by introducing hydrophilic groups (e.g., sulfonate in ). Compound 40 achieved 59% bioavailability via reduced first-pass metabolism.

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For instance, hydroxylation and glucuronidation of hydrazides may reduce in vivo efficacy .

Q. What computational tools are recommended for predicting hydrazide interactions with ion channels?

- Patch-Clamp Electrophysiology : Measure voltage-dependent CFTR inhibition (e.g., GlyH-101 in ) at holding potentials from −60 mV to +60 mV.

- Molecular Dynamics : Simulate pore occlusion using CHARMM or AMBER force fields. GlyH-101 binds near the CFTR external vestibule with ΔG ≈ −10.5 kcal/mol .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.